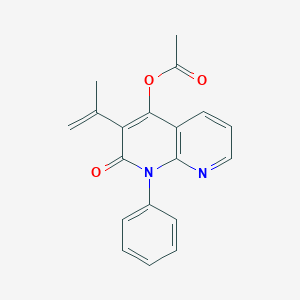
(2-Oxo-1-phenyl-3-prop-1-en-2-yl-1,8-naphthyridin-4-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sch-3303 es un compuesto que ha despertado interés en diversos campos científicos debido a sus propiedades únicas y aplicaciones potenciales. Es conocido por su participación en reacciones químicas específicas y su utilidad en investigación y aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Sch-3303 normalmente implica múltiples pasos, incluyendo el uso de reactivos y catalizadores específicos en condiciones controladas. La ruta sintética exacta puede variar, pero generalmente requiere ajustes precisos de temperatura y presión para asegurar que se obtiene el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de Sch-3303 se escala utilizando grandes reactores y sistemas de flujo continuo. Esto permite la producción eficiente del compuesto manteniendo una alta pureza y rendimiento. El proceso a menudo implica rigurosas medidas de control de calidad para garantizar la consistencia.
Análisis De Reacciones Químicas
Tipos de reacciones
Sch-3303 sufre varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes.
Reducción: Esto implica la ganancia de electrones o la eliminación de oxígeno, típicamente usando agentes reductores.
Sustitución: En esta reacción, un grupo funcional en la molécula es reemplazado por otro, a menudo facilitado por catalizadores.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de Sch-3303 incluyen:
Agentes oxidantes: Como el permanganato de potasio o el peróxido de hidrógeno.
Agentes reductores: Como el hidruro de aluminio y litio o el borohidruro de sodio.
Catalizadores: Como el paladio sobre carbón o el platino.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados oxigenados, mientras que la reducción podría producir varias formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
Sch-3303 tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como reactivo o intermedio en la síntesis orgánica.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos y su papel en las vías bioquímicas.
Medicina: Se investiga por su potencial terapéutico en el tratamiento de ciertas enfermedades.
Industria: Se utiliza en la producción de diversos productos químicos y materiales.
Mecanismo De Acción
El mecanismo de acción de Sch-3303 implica su interacción con objetivos y vías moleculares específicas. Puede unirse a ciertos receptores o enzimas, alterando su actividad y dando lugar a diversos efectos biológicos. Las vías exactas involucradas pueden variar según el contexto de su uso.
Propiedades
Fórmula molecular |
C19H16N2O3 |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
(2-oxo-1-phenyl-3-prop-1-en-2-yl-1,8-naphthyridin-4-yl) acetate |
InChI |
InChI=1S/C19H16N2O3/c1-12(2)16-17(24-13(3)22)15-10-7-11-20-18(15)21(19(16)23)14-8-5-4-6-9-14/h4-11H,1H2,2-3H3 |
Clave InChI |
IKFCCEIUXHTNKS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=C(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















